molecular formula C12H15ClN2O B500901 (2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone CAS No. 353258-80-7

(2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone

Cat. No.: B500901
CAS No.: 353258-80-7
M. Wt: 238.71g/mol
InChI Key: KOHQTMKPQJEEMF-UHFFFAOYSA-N
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Description

(2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone is a chemical compound with the molecular formula C12H15ClN2O It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a piperidine ring with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-N-(2-Chloro-3-pyridinyl)-2-(4-methyl-1-piperidinyl)propanamide
  • N-(2-Chloro-3-pyridinyl)-2-{[4-cyclopropyl-5-(4-methyl-1-piperidinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

Uniqueness

(2-Chloro-3-pyridinyl)(4-methyl-1-piperidinyl)-methanone is unique due to its specific substitution pattern on the pyridine and piperidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-9-4-7-15(8-5-9)12(16)10-3-2-6-14-11(10)13/h2-3,6,9H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHQTMKPQJEEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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